molecular formula C8H15FO B8446945 (4-Fluoro-4-methylcyclohexyl)methanol

(4-Fluoro-4-methylcyclohexyl)methanol

Cat. No.: B8446945
M. Wt: 146.20 g/mol
InChI Key: DGLNQIPHOPNBLI-UHFFFAOYSA-N
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Description

(4-Fluoro-4-methylcyclohexyl)methanol is a useful research compound. Its molecular formula is C8H15FO and its molecular weight is 146.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H15FO

Molecular Weight

146.20 g/mol

IUPAC Name

(4-fluoro-4-methylcyclohexyl)methanol

InChI

InChI=1S/C8H15FO/c1-8(9)4-2-7(6-10)3-5-8/h7,10H,2-6H2,1H3

InChI Key

DGLNQIPHOPNBLI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 4-hydroxy-4-methylcyclohexanecarboxylate (2.50 g, 13.42 mmol) in dichloromethane (35 mL) at 0° C. was added with diethylaminosulfur trifluoride (14.2 mL, 107.40 mmol) slowly under nitrogen. The resulting mixture was stirred for 24 hours. The reaction mixture was diluted with ethyl acetate (100 mL) and poured into ice (200 g). The organic layer was washed with saturated sodium bicarbonate (3×100 mL) and brine (100 mL); dried with anhydrous sodium sulfate; filtered and concentrated in vacuo to provide the crude product as an oil; which was dissolved in anhydrous tetrahydrofuran (60 mL) and anhydrous methanol (1.10 mL, 26.8 mmol). To the mixture was added lithium borohydride (4 M solution in tetrahydrofuran, 6.70 mL, 26.8 mmol) dropwise and the resulting mixture was refluxed under nitrogen for 4 hours. The reaction mixture was cooled to ambient temperature and quenched with water and then 3 M aqueous hydrochloric acid solution. The mixture was diluted with ethyl acetate (150 mL) and the organic layer was washed with saturated sodium bicarbonate (2×100 mL) and brine (100 mL); dried with anhydrous sodium sulfate; filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (2:1 hexanes:ethyl acetate) to provide the title compound as a colorless oil (0.66 g, 34%): 1H NMR (300 MHz, CDCl3) δ 3.50-3.43 (m, 2H), 1.97-1.86 (m, 1H), 1.85-1.71 (m, 2H), 1.69-1.52 (m, 4H), 1.49-1.24 (m, 5H), 1.20-1.03 (m, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
6.7 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six
Yield
34%

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